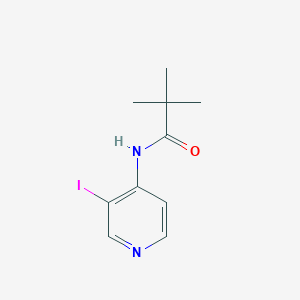

N-(3-Iodopyridin-4-yl)pivalamide

Overview

Description

N-(3-Iodopyridin-4-yl)pivalamide is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.13 g/mol . It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further connected to a pivalamide group. This compound is used primarily in laboratory settings and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodopyridin-4-yl)pivalamide typically involves the iodination of a pyridine derivative followed by the introduction of a pivalamide group. One common method involves the reaction of 3-iodopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodopyridin-4-yl)pivalamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

N-(3-Iodopyridin-4-yl)pivalamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving iodine-containing molecules.

Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of N-(3-Iodopyridin-4-yl)pivalamide involves its interaction with specific molecular targets, which can vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

- N-(3-Bromopyridin-4-yl)pivalamide

- N-(3-Chloropyridin-4-yl)pivalamide

- N-(3-Fluoropyridin-4-yl)pivalamide

Uniqueness

N-(3-Iodopyridin-4-yl)pivalamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated analogs. The iodine atom can participate in specific types of chemical reactions, such as halogen exchange and cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

N-(3-Iodopyridin-4-yl)pivalamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies, case analyses, and relevant data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 320.13 g/mol. The presence of an iodine atom at the 3-position of the pyridine ring is significant for its biological activity, influencing both chemical reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and proteins within cellular pathways. The compound is believed to inhibit certain enzymes by forming covalent bonds with active site residues, which can block their catalytic activity. This inhibition can lead to modulation of various signaling pathways, particularly those involved in inflammation and cancer progression.

Biological Activities

- Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity. It has been studied for its effects on cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis in various types of cancer cells.

- Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses in diseases such as rheumatoid arthritis.

- Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties against several bacterial strains, indicating its potential use as an antimicrobial agent.

Table 1: Summary of Biological Activities

Case Studies

-

Cancer Cell Line Study :

- In a study involving breast cancer cell lines (MDA-MB-231), treatment with this compound resulted in a significant decrease in cell viability (p < 0.05). The mechanism was linked to the compound's ability to induce apoptosis through caspase activation.

-

Inflammation Model :

- A model of rheumatoid arthritis demonstrated that administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential therapeutic use in inflammatory diseases.

Comparative Analysis

Comparative studies with similar compounds reveal that this compound may have enhanced biological activity due to the specific positioning of the iodine atom on the pyridine ring. For instance:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| N-(5-Iodopyridin-3-yl)pivalamide | 0.87 | Iodine at position 5; different reactivity |

| N-(2-Iodo-4-methylpyridin-3-yl)pivalamide | 0.85 | Methyl group alters electronic properties |

Properties

IUPAC Name |

N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMKCDBJLNTANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356049 | |

| Record name | N-(3-Iodopyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113975-33-0 | |

| Record name | N-(3-Iodo-4-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113975-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Iodopyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.